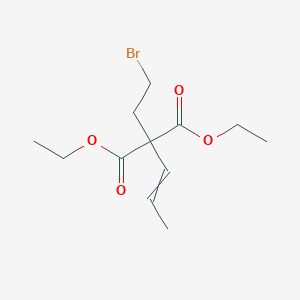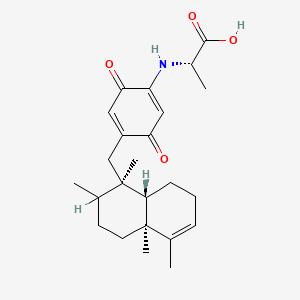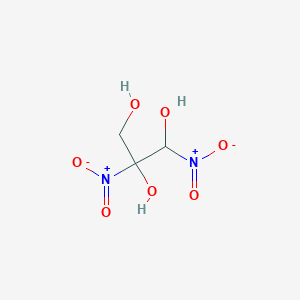
1,2-Dinitropropane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dinitropropane-1,2,3-triol is a chemical compound characterized by the presence of two nitro groups and three hydroxyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dinitropropane-1,2,3-triol can be synthesized through a series of chemical reactions involving the nitration of propane-1,2,3-triol (glycerol). The nitration process typically involves the use of nitric acid under controlled conditions to introduce nitro groups into the glycerol molecule .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dinitropropane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amino derivatives.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
1,2-Dinitropropane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of 1,2-Dinitropropane-1,2,3-triol involves its interaction with molecular targets through its nitro and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
1,3-Dinitropropane: Similar in structure but with nitro groups at different positions.
Glycerol (Propane-1,2,3-triol): Lacks nitro groups but shares the same propane backbone with hydroxyl groups.
Nitroglycerin: Contains nitro groups but differs in the number and position of these groups .
Propriétés
Numéro CAS |
131287-51-9 |
|---|---|
Formule moléculaire |
C3H6N2O7 |
Poids moléculaire |
182.09 g/mol |
Nom IUPAC |
1,2-dinitropropane-1,2,3-triol |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(8,5(11)12)2(7)4(9)10/h2,6-8H,1H2 |
Clé InChI |
ROCADRLEZNOROK-UHFFFAOYSA-N |
SMILES canonique |
C(C(C([N+](=O)[O-])O)([N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
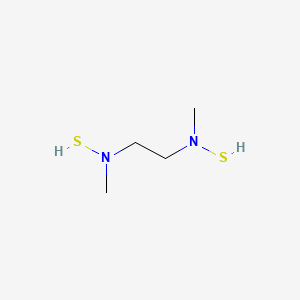
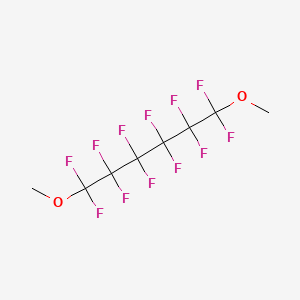
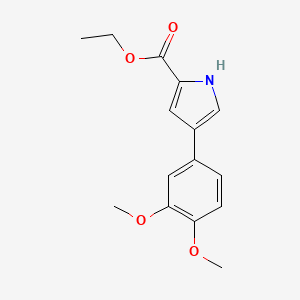
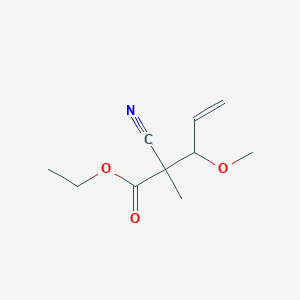
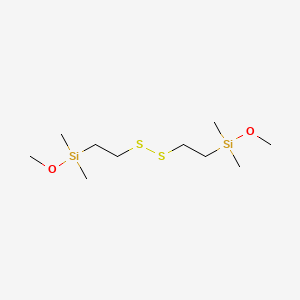
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
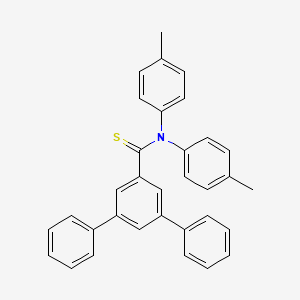

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
